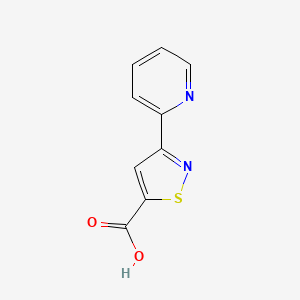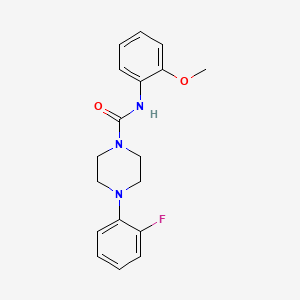![molecular formula C26H25N3O3S B2766872 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-59-0](/img/new.no-structure.jpg)
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves a multi-step process:
Preparation of 2-aminobenzylthio derivatives: : Starting with benzylamine and thiophenol, the formation of a benzylthio derivative is achieved through a condensation reaction.
Formation of pyrimidoquinoline core: : This step involves the reaction of the benzylthio derivative with a ketoester, followed by cyclization under acidic conditions to form the pyrimidoquinoline core.
Functionalization of the phenyl ring: : The hydroxyl group is introduced through a Friedel-Crafts acylation, followed by reduction to yield the hydroxyphenyl moiety.
Industrial Production Methods
Industrial production might optimize these routes through the use of continuous flow chemistry, catalytic processes, and solvent recovery systems to enhance yield, reduce waste, and improve safety.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : Reduced to form corresponding amines or alcohols.
Substitution: : Substitution reactions occur primarily at the benzylthio and phenyl hydroxyl positions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reducing agents: : Such as lithium aluminum hydride for reduction.
Catalysts: : Acid or base catalysts for facilitating substitution reactions.
Major Products
Major products depend on the type of reaction:
Oxidation: : Yields sulfoxides and sulfones.
Reduction: : Produces amines or alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Used in the synthesis of complex molecular architectures due to its versatile reactivity.
Biology
Studied for its potential as an enzyme inhibitor, influencing biological pathways and disease mechanisms.
Medicine
Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Employed in the development of novel materials with specific electronic or optical properties.
作用機序
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their function, or binding to receptors, modulating signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline derivatives
Pyrimidine analogs
Benzothiazole compounds
Uniqueness
What sets 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is its unique combination of a pyrimidoquinoline core with benzylthio and hydroxyphenyl functionalities, providing a distinct reactivity profile and biological activity.
And there you have it—a comprehensive dive into this compound. A mouthful, but quite the fascinating compound!
特性
CAS番号 |
537044-59-0 |
|---|---|
分子式 |
C26H25N3O3S |
分子量 |
459.56 |
IUPAC名 |
2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32) |
InChIキー |
DDTSFVMDIJSLCR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



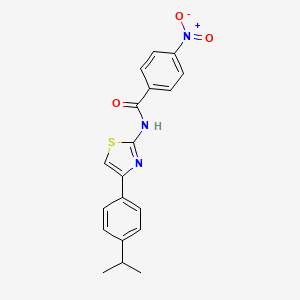
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
![1-(8-{[(4-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2766795.png)
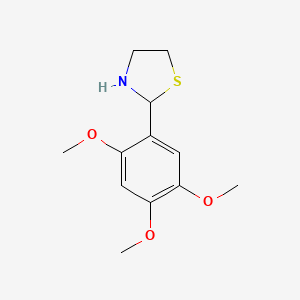
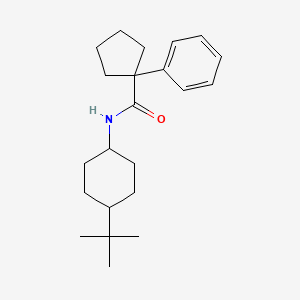
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)
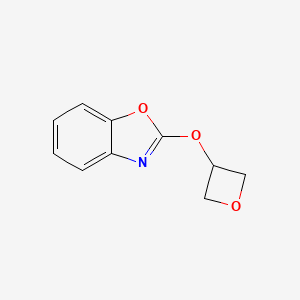
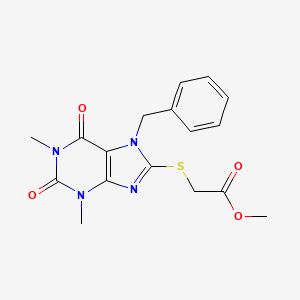
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
